3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide
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Overview
Description
3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide is an organic compound that features a benzamide core structure with an amino group, a fluorophenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzoic acid and 4-fluorobenzylamine.
Amidation Reaction: The 4-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This intermediate is then reacted with 4-fluorobenzylamine to form the amide bond, yielding N-[(4-fluorophenyl)methyl]-4-methylbenzamide.
Amination: The final step involves the introduction of the amino group at the 3-position of the benzamide ring. This can be achieved through a nitration-reduction sequence, where the nitration of the benzamide is followed by reduction to the amino compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Materials Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological targets, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-[(4-fluorophenyl)methyl]-3-methylbenzamide
- 3-amino-N-[(4-chlorophenyl)methyl]-4-methylbenzamide
- 3-amino-N-[(4-fluorophenyl)methyl]-4-ethylbenzamide
Uniqueness
3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide is unique due to the specific positioning of the amino and fluorophenyl groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and bioavailability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-10-2-5-12(8-14(10)17)15(19)18-9-11-3-6-13(16)7-4-11/h2-8H,9,17H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRXQPSNXNEZGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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